Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate
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Description
Scientific Research Applications
Organic Synthesis Applications
In the domain of organic synthesis, dimethyl sulfoxide derivatives, such as "Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate," have been utilized in several innovative methodologies. For instance, the compound has been implicated in a 'One‐Pot' anellation method for transforming heptalene‐4,5‐dicarboxylates into benzo[a]heptalenes (Abou‐Hadeed & Hansen, 1997). This method showcases the utility of dimethyl sulfoxide derivatives in facilitating complex organic transformations, contributing significantly to the advancement of synthetic organic chemistry.
Antimicrobial Activity Studies
Dimethyl sulfoxide derivatives have also been explored for their antimicrobial properties. A study on the synthesis, antimicrobial activity, and docking study of novel derivatives carrying the biologically active sulfonamide moiety highlighted the potential of these compounds as antimicrobial agents (Ghorab et al., 2017). These findings are crucial for developing new antimicrobial agents in response to the growing concern over antibiotic resistance.
Analytical Chemistry Applications
In analytical chemistry, dimethyl sulfoxide derivatives have been utilized as solvents for reactions and analytical processes. For example, dimethyl sulfoxide has been identified as a suitable solvent for the ninhydrin reaction in amino acid analysis, indicating its utility in improving analytical methodologies (Moore, 1968). Such applications underscore the importance of dimethyl sulfoxide derivatives in enhancing the efficiency and accuracy of analytical procedures.
Properties
IUPAC Name |
methyl 3,5-dichloro-2-(dimethylsulfamoyloxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO5S/c1-13(2)19(15,16)18-9-7(10(14)17-3)4-6(11)5-8(9)12/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWCABBWKFSGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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